4-(4-fluorobenzyl)-3-isopropyl-1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1,4-diazepan-5-one
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Description
The compound is a diazepanone derivative with a pyrazole group and a fluorobenzyl group. Diazepanones are seven-membered cyclic compounds with a carbonyl group (C=O), and pyrazoles are five-membered rings with two nitrogen atoms . The presence of a fluorobenzyl group indicates that the compound has a benzene ring with a fluorine atom attached, which could potentially influence its reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide information about the positions of the atoms in the molecule and the nature of the bonds between them .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the diazepanone, pyrazole, and fluorobenzyl groups. For example, the carbonyl group in the diazepanone could potentially undergo nucleophilic addition reactions . The pyrazole group might participate in reactions involving the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzyl group could potentially increase its lipophilicity, influencing its solubility in different solvents .Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-(1-methylpyrazole-3-carbonyl)-3-propan-2-yl-1,4-diazepan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O2/c1-14(2)18-13-24(20(27)17-8-10-23(3)22-17)11-9-19(26)25(18)12-15-4-6-16(21)7-5-15/h4-8,10,14,18H,9,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYJXZJHNLGSGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)C(=O)C3=NN(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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